
4-((1-((2,5-dichlorophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1-((2,5-dichlorophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Facile Synthesis and Biological Screening : A study conducted by Srivastava et al. (2008) delved into the facile synthesis of biaryl pyrazole sulfonamide derivatives, investigating the pharmacological properties related to CB1 receptor antagonism. Although this study does not directly involve the exact compound , it provides insights into the methodologies that could be applicable for its synthesis and screening (Srivastava et al., 2008).
Crystal Structure Analysis : The structural analysis of related compounds has been performed by Girish et al. (2008), who synthesized [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol and studied its crystal structure. This research highlights the importance of structural integrity and the conformation of the piperidine ring in related compounds (Girish et al., 2008).
Ring Contraction Synthesis : Another relevant study by Sil et al. (2004) presented a concise synthesis approach for highly functionalized α, β-unsaturated γ-butyrolactones through the ring contraction of 2H-pyran-2-ones, which may offer insights into the synthetic pathways that can be applied to the compound (Sil et al., 2004).
Antimicrobial Applications
In addition to synthesis and structural analysis, several studies have highlighted the antimicrobial properties of related compounds:
Antimicrobial Activity of Piperidine Derivatives : Vinaya et al. (2009) synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and evaluated their antimicrobial activities against pathogens of tomato plants. This study underscores the potential antimicrobial applications of piperidine derivatives, which might be relevant for the compound of interest (Vinaya et al., 2009).
Antimicrobial Screening of Pyran Derivatives : Iqbal et al. (2017) conducted a study on the synthesis of acetamide derivatives containing azinane and 1,3,4-oxadiazole heterocyclic cores and evaluated their antibacterial potentials. This research may offer a foundation for understanding the antimicrobial properties of the compound of interest (Iqbal et al., 2017).
Propriétés
IUPAC Name |
4-[1-(2,5-dichlorophenyl)sulfonylpiperidin-4-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO5S/c1-11-8-14(10-17(21)24-11)25-13-4-6-20(7-5-13)26(22,23)16-9-12(18)2-3-15(16)19/h2-3,8-10,13H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKAIICFKUQKMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

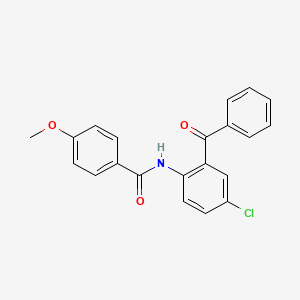
![8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2406542.png)
![1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2406543.png)
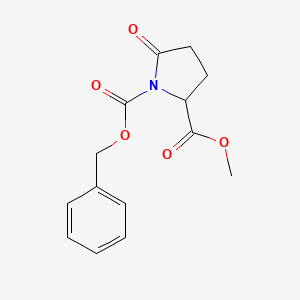
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)cinnamamide](/img/structure/B2406550.png)
![4-acetyl-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide](/img/structure/B2406553.png)

![7-Bromo-1-(4-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2406556.png)
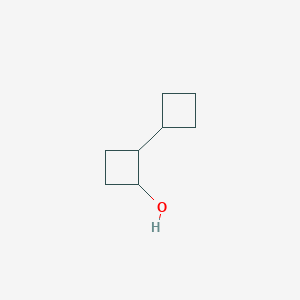

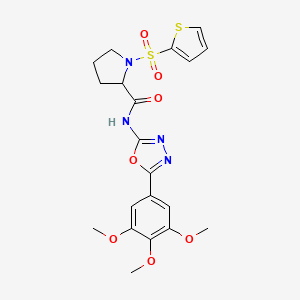
![ethyl 4-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2406560.png)
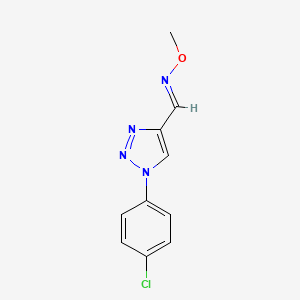
![2-[(E)-2-[4-(diethylamino)phenyl]ethenyl]-1-hexylpyridin-1-ium iodide](/img/structure/B2406563.png)